molecular formula C5H9F3O3S B1337834 Butyl Triflate CAS No. 75618-25-6

Butyl Triflate

Cat. No. B1337834
CAS RN: 75618-25-6
M. Wt: 206.19 g/mol
InChI Key: SEXLAQXMAFCJCO-UHFFFAOYSA-N
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Description

Butyl triflate is a term that may refer to various butyl-substituted triflate compounds used in different chemical contexts. While the provided papers do not directly describe a compound named "this compound," they do discuss compounds that contain butyl groups and triflate (trifluoromethanesulfonate) moieties. For instance, the synthesis and properties of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls are explored, highlighting the interplay between molecular structure and mesomorphic properties . Additionally, the paper on 1-butyl-3-methylimidazolium triflate clusters examines the equilibrium concentration in the vapor phase and thermal properties of nanometric droplets, providing insights into the molecular precursors of macroscopic properties .

Synthesis Analysis

The synthesis of compounds related to this compound is discussed in several papers. For example, the synthesis of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls is presented, with a focus on the relationship between molecular structure and mesomorphic properties . Another paper describes the stereocontrolled synthesis of 6-s-cis- and 6-s-trans-locked 9Z-retinoids using a Stille coupling reaction, which involves the use of bicyclic dienyl triflates and highlights the importance of the Z geometry in the polyenic side chain .

Molecular Structure Analysis

The molecular structure of related this compound compounds is detailed in some papers. The X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate reveals a macrocyclic tetramer with distorted trigonal bipyramidal geometries, where the butyl groups occupy equatorial positions . This paper provides valuable information on the structural aspects of tin-based compounds with butyl groups, which could be relevant to understanding the structural characteristics of this compound compounds.

Chemical Reactions Analysis

Chemical reactions involving butyl groups and triflate are discussed in the context of synthetic applications. The paper on N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine reviews its use as a versatile reagent for asymmetric synthesis of trifluoromethyl-containing amines and amino acids, emphasizing the structural novelty and pharmaceutical value of the products . The Stille coupling reaction mentioned earlier also falls under this category, as it is a chemical reaction used to synthesize specific retinoid analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound are explored in several studies. The paper on 1-butyl-3-methylimidazolium triflate clusters investigates the thermal properties of nanometric droplets and the transition between liquidlike and solidlike phases, which is relevant to understanding the physical properties of this compound compounds . The dielectric study of synthesized compounds in another paper provides insights into the dielectric properties and how they relate to molecular structure .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Butyl triflate serves as a pivotal reagent in catalysis and synthetic transformations. For instance, scandium triflate has shown efficiency in removing N-tert-butyl from amide groups, providing a pathway to primary amides in high yields, showcasing its role in deprotection strategies (Mahalingam, Wu, & Alterman, 2006). Similarly, bismuth triflate has been utilized in the catalytic deprotection of acetals and ketals, highlighting its selectivity and efficiency under relatively non-toxic conditions (Carrigan, Sarapa, Smith, Wieland, & Mohan, 2002).

Polymer Science

In the domain of polymer science, this compound derivatives have facilitated the synthesis of aliphatic polyesters through polycondensations of dicarboxylic acids and aliphatic diols. This process highlights the role of metal triflates in achieving high molecular weights, demonstrating their catalytic efficiency and impact on polymer synthesis (Buzin, Lahcini, Schwarz, & Kricheldorf, 2008).

Analytical Chemistry

This compound has also found applications in analytical chemistry, where it has been used in matrix solid-phase dispersion coupled with magnetic ionic liquid dispersive liquid-liquid microextraction for the determination of triazine herbicides in oilseeds. This innovative approach leverages the unique properties of this compound-based ionic liquids for effective sample preparation and extraction, underscoring its versatility in analytical methodologies (Wang, Sun, Xu, Li, Wang, Zhang, & Song, 2015).

Miscellaneous Applications

Furthermore, this compound's role extends into studies of interfacial behavior and phase transitions of ionic liquids, providing insights into their thermal properties and potential applications in various industrial processes. Research in this area explores the equilibrium concentration of this compound-based ionic liquids in the vapor phase and their thermal behavior under different conditions, offering a foundation for future innovations in material science and engineering (Ballone, Pinilla, Kohanoff, & Del Pópolo, 2007).

Mechanism of Action

Target of Action

Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

Mode of Action

This compound interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Biochemical Pathways

This compound affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .

Result of Action

The result of this compound’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of this compound are highly dependent on its storage and reaction conditions .

Future Directions

While specific future directions for Butyl Triflate were not found in the retrieved sources, the use of triflates in organic synthesis is a well-established field with ongoing research . The development of new synthetic methodologies involving triflates, including this compound, is a potential area of future research.

properties

IUPAC Name

butyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLAQXMAFCJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448418
Record name Butyl Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75618-25-6
Record name Butyl Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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